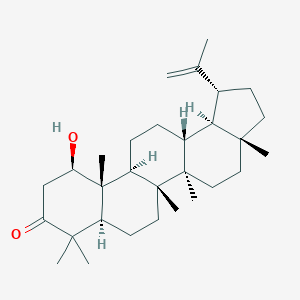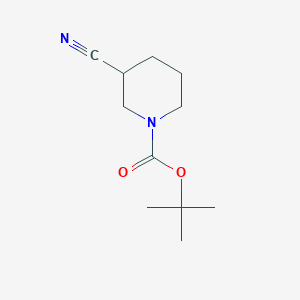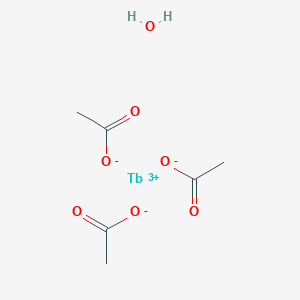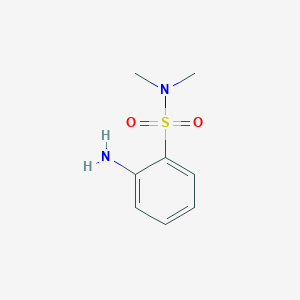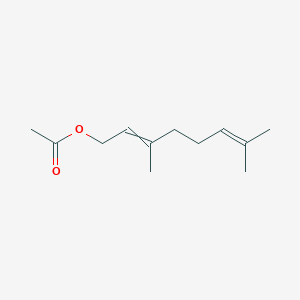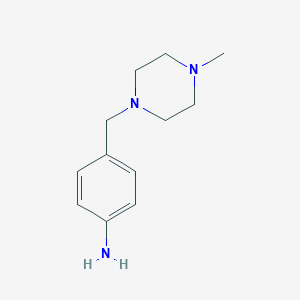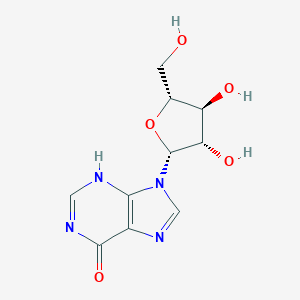
Ara-HX
Vue d'ensemble
Description
Stereoselective Synthesis of Ara-HX
The stereoselective synthesis of ara-cyclohexenyl-adenine, a compound that can be referred to as Ara-HX for the purposes of this analysis, has been successfully achieved starting from methyl-α-d-glucopyranose. This synthesis involves several key steps, including isomerization, selective protection and deprotection chemistry, a Ferrier rearrangement, and a Mitsunobu reaction. This process marks the first total synthesis of an enantiomerically pure ara-type cyclohexenyl nucleoside, which is significant for the development of nucleoside analogs with potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of Ara-HX is not directly detailed in the provided papers. However, the synthesis of related arachidonic acids and their isotopically labeled variants provides insights into the structural analysis of complex organic molecules. For instance, the synthesis of deuterium-labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase involves understanding the interaction of protons with unpaired electrons, which is crucial for elucidating the structure of radical intermediates . Similarly, the structure of the major peanut allergen Ara h 1, which forms a highly stable homotrimer, and its resistance to proteolytic degradation due to the strategic location of IgE-binding epitopes, provides an example of how molecular structure can influence biological function and stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ara-HX are indicative of the complex nature of synthesizing organic molecules with specific stereochemistry. The Ferrier rearrangement and Mitsunobu reaction are particularly noteworthy as they are key steps in the synthesis of ara-cyclohexenyl-adenine . Additionally, the synthesis of isotopically labeled arachidonic acids involves a divergent scheme with late-stage labeling, which is a strategy that could potentially be applied to the synthesis of Ara-HX analogs for probing its reaction mechanisms .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ara-HX are not explicitly discussed in the provided papers, the synthesis and characterization of related compounds offer some parallels. For example, the synthesis of the homologous M-M bonded series Ar'MMAr' and related arylmetal halides and hydride species involves the analysis of bond distances and the use of spectroscopy and X-ray crystallography for structural characterization . The stability of the Ara h 1 trimer and its resistance to enzymatic degradation also provide insights into the physical properties that contribute to the allergenicity of proteins .
Applications De Recherche Scientifique
1. Educational Tools for Critical Thinking and Scientific Reasoning
Operation ARA (Acquiring Research Acumen) is a computerized learning game that teaches critical thinking and scientific reasoning. It's an effective educational tool combining principles from the science of learning and serious computer games. This game enables students to learn scientific reasoning skills through interactive dialogues with avatars and to identify flaws in research, fostering a deeper understanding of research methodologies across various domains like psychology, biology, and chemistry (Halpern et al., 2012).
2. Augmented Reality Applications in Medical Training
Augmented Reality Applications (ARAs) have shown significant potential in medical education. They provide an interactive layer combining digital elements with physical learning environments, creating new educational opportunities. ARAs are used in laparoscopic surgical training, neurosurgical procedures, and training echocardiography. Despite their promise, these applications still require further validation to be fully integrated into medical training (Barsom et al., 2016).
3. Virtual Reality in Remote Vehicle Control
The Autonomy and Robotics Area (ARA) at NASA Ames Research Center has explored Virtual Reality-based operator interfaces for remote control of robotic mechanisms. This technology offers significant advantages for controlling complex robotic systems, potentially applicable in various scientific and exploratory missions (Nguyen et al., 2001).
4. Hydrothermal Treatment for Biofuel Production
Hydrothermal treatment (HT) of antibiotic residue (AR) was investigated for solid biofuel production. This process significantly improves the dewaterability of residues, showing promise for recycling ARs into clean bioenergy while ensuring safe treatment of ARs (Zhang et al., 2014).
5. DNA Repair Analysis in Human Cells
Ara-C, a compound used in scientific research, was utilized in a technique to analyze DNA repair kinetics in human fibroblasts post-ultraviolet irradiation. This method represents a significant advancement over existing assays, offering a clearer visualization of repair sites and a more detailed understanding of DNA repair mechanisms (Snyder et al., 1981).
6. Unidimensional Hierarchical Scale in Motor Function Testing
The Action Research Arm (ARA) test, a performance test of upper extremity motor function, was analyzed for its dimensionality. It was found to be a strong unidimensional scale, suggesting that the use of subtests in its original format is not supported, leading to a more efficient and adaptive testing method (van der Lee et al., 2002).
7. Augmented Reality in Healthcare Education
AR technology in healthcare education is rapidly growing, offering many potential applications. However, current research is insufficient to recommend its widespread adoption in educational curricula. Future research should focus on standardizing AR assessment methods and defining its role in medical education (Tang et al., 2019).
Mécanisme D'action
Target of Action
Hypoxanthine Arabinoside (Ara-HX) is a nucleoside analogue that primarily targets rapidly replicating cells . It is used as an antiviral chemotherapeutic agent . The compound’s primary targets are the DNA replication processes of these cells .
Mode of Action
Ara-HX interacts with its targets by integrating into the DNA replication process. It inhibits DNA replication, thereby preventing the proliferation of rapidly replicating cells . This makes it particularly effective against DNA viruses .
Biochemical Pathways
Ara-HX affects the DNA replication pathway. This suggests that Ara-HX may have a different mechanism of action or a different biochemical pathway compared to other nucleoside analogues .
Pharmacokinetics
The pharmacokinetics of Ara-HX were measured during an adenine arabinoside continuous intravenous infusion and during hemodialysis in a patient with renal failure . Therapeutic guidelines for adenine arabinoside in renal failure are provided based on an elimination half-life of 4.7 h and a plasma clearance of 87.9 ml/min for the hypoxanthine metabolite .
Result of Action
The result of Ara-HX’s action is the inhibition of DNA replication in rapidly replicating cells . This leads to a decrease in the proliferation of these cells, which can be beneficial in the treatment of diseases caused by DNA viruses . In animal studies, Ara-HX-treated animals differed in no way in any of the variables studied from saline-injected controls .
Action Environment
The action of Ara-HX can be influenced by various environmental factors. For example, the efficacy of Ara-HX can be affected by the presence of other compounds. In vitro checkerboard studies confirmed that Ara-A and Ara-HX in combination had antiviral effects which are synergistic . Furthermore, the action of Ara-HX can also be influenced by the physiological state of the patient, such as renal function .
Propriétés
IUPAC Name |
9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-UHTZMRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859029 | |
| Record name | Arabinosylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ara-HX | |
CAS RN |
7013-16-3 | |
| Record name | 9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7013-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypoxanthine arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabinosylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARAINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07DM6GGM1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ara-Hx is the primary metabolite of adenine arabinoside (Ara-A, vidarabine), an antiviral agent. Ara-A itself is a prodrug that is converted intracellularly to its active form, Ara-ATP. Ara-ATP inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis. [, , , , ] Ara-Hx is less potent as a viral DNA polymerase inhibitor compared to Ara-A. [, ]
ANone: The molecular formula for Ara-Hx is C10H12N4O5. It has a molecular weight of 268.23 g/mol.
A: Adenosine deaminase is an enzyme that rapidly converts Ara-A to Ara-Hx. This deamination process significantly impacts Ara-A's efficacy as Ara-Hx exhibits weaker antiviral activity. [, , , , , , , , ]
A: Co-administration of adenosine deaminase inhibitors, like co-vidarabine, can enhance Ara-A's antiviral activity. By preventing its conversion to Ara-Hx, these inhibitors maintain higher levels of Ara-A, leading to a more potent antiviral effect. [, , , , ]
A: Ara-Hx is generally considered to be less potent as an antiviral agent compared to Ara-A. Studies have demonstrated that the minimum inhibitory concentration (MIC) of Ara-A for Herpes Simplex Virus type 1 (HSV-1) is significantly lower than that of Ara-Hx. [, ]
A: In vitro studies indicate that purine arabinosides, including Ara-A and Ara-Hx, can inhibit the colony formation of human haemopoietic progenitor cells. Notably, erythroid burst-forming cells (BFU-E) show higher sensitivity to these compounds compared to erythroid colony-forming cells (CFU-E) or granulocyte/macrophage colony-forming cells (CFU-GM). []
A: While there's evidence of synergistic antiviral effects between Ara-A and Ara-Hx, [] studies show that combining interferon with Ara-A, Ara-Hx, or adenine arabinoside 5′-monophosphate results in statistically independent antiviral activities. This suggests that these combinations might not offer enhanced antiviral efficacy beyond their individual effects. []
A: Researchers utilize High-performance liquid chromatography (HPLC) as a primary method to measure Ara-Hx concentrations in biological fluids, such as plasma. [, , , , , ] Microbioassays offer an alternative method for Ara-Hx quantification, particularly when HPLC sensitivity is limited. These assays exploit the inhibitory effect of arabinosides on vaccinia virus cytopathic effects in cell cultures. []
A: Research suggests that infants might require higher doses of Ara-A to achieve comparable plasma concentrations of Ara-Hx compared to adults. This indicates potential age-related differences in drug metabolism and clearance. []
A: Studies show that patients with chronic active hepatitis and those with normal liver function exhibit similar metabolic pathways for Ara-AMP, the monophosphate form of Ara-A. The drug is rapidly deaminated to Ara-Hx in both groups, suggesting that liver disease might not significantly alter this specific metabolic process. []
A: Clinical observations suggest a potential interaction between vidarabine and theophylline. As theophylline is metabolized through the xanthine oxidase pathway, similar to the metabolic route of Ara-Hx, this co-administration might lead to alterations in drug clearance or potential toxicity. []
A: Research highlights the role of arabinose-1-phosphate as a crucial intermediate in the bacterial synthesis of Ara-Hx. This synthesis involves a transarabinosylation reaction where arabinose-1-phosphate, derived from uracil arabinoside, reacts with hypoxanthine in the presence of specific bacterial enzymes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




